Bienvenue dans la boutique en ligne BenchChem!

4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine

PIM-1 kinase inhibition Oncology Enzymatic assay

4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine (CAS 2201255-94-7) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidine scaffold class, with a molecular formula of C₁₁H₉N₃O and a molecular weight of 199.21 g/mol. This compound features a but-2-yn-1-yloxy substituent at the 4-position of the bicyclic core and has been characterized as a potent inhibitor of Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, an oncogenic serine/threonine kinase implicated in cancer cell survival, proliferation, and apoptosis.

Molecular Formula C11H9N3O
Molecular Weight 199.213
CAS No. 2201255-94-7
Cat. No. B2629993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine
CAS2201255-94-7
Molecular FormulaC11H9N3O
Molecular Weight199.213
Structural Identifiers
SMILESCC#CCOC1=NC=NC2=C1C=CC=N2
InChIInChI=1S/C11H9N3O/c1-2-3-7-15-11-9-5-4-6-12-10(9)13-8-14-11/h4-6,8H,7H2,1H3
InChIKeyZJJVSRVXJANWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine (CAS 2201255-94-7): A Pyridopyrimidine PIM-1 Kinase Inhibitor for Targeted Oncology Research


4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine (CAS 2201255-94-7) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidine scaffold class, with a molecular formula of C₁₁H₉N₃O and a molecular weight of 199.21 g/mol . This compound features a but-2-yn-1-yloxy substituent at the 4-position of the bicyclic core and has been characterized as a potent inhibitor of Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, an oncogenic serine/threonine kinase implicated in cancer cell survival, proliferation, and apoptosis [1]. In a 2024 study, the compound (designated as compound 4) demonstrated nanomolar PIM-1 inhibition (IC₅₀ = 11.4 nM), micromolar cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.57 μM), and substantial apoptotic induction (58.29-fold increase over untreated control), establishing it as a validated lead for PIM-1-targeted chemotherapy development [1].

Why 4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine Cannot Be Replaced by Generic Pyridopyrimidines


The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery; however, biological activity within this class is exquisitely sensitive to the nature and position of substituents, rendering simple analog substitution unreliable [1]. Within a single congeneric series reported in 2024, PIM-1 inhibitory IC₅₀ values ranged from 11.4 to 123 nM depending solely on the 4-position substituent identity [2]. The but-2-yn-1-yloxy group at the 4-position of compound 4 confers a specific combination of PIM-1 potency (IC₅₀ = 11.4 nM), cancer cell cytotoxicity (MCF-7 IC₅₀ = 0.57 μM), and selective sparing of normal MCF-10A mammary epithelial cells (IC₅₀ = 47.6 μM) that is not replicated by close structural analogs such as compound 10 (PIM-1 IC₅₀ = 17.2 nM) or the regioisomeric pyrido[3,4-d]pyrimidine analog (CAS 2199104-69-1) [2]. These data demonstrate that generic substitution within this scaffold class fails to preserve the target-specific activity profile required for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine Against Closest Analogs


PIM-1 Kinase Inhibitory Potency: Direct Head-to-Head Comparison with Compound 10, Staurosporine, and SKI-O-068

In a direct head-to-head PIM-1 kinase inhibition assay using the HTScan® PIM-1 Kinase Assay Kit, 4-(but-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine (compound 4) achieved an IC₅₀ of 11.4 nM with 97.8% inhibition, outperforming its closest in-series analog compound 10 (IC₅₀ = 17.2 nM, 94.6% inhibition) and the reference pan-kinase inhibitor staurosporine (IC₅₀ = 16.7 nM, 95.6% inhibition) [1]. Compound 4 was approximately 1.5-fold more potent than compound 10 and 1.5-fold more potent than staurosporine on an IC₅₀ basis. It was also 10.8-fold more potent than the pyrido[4,3-d]pyrimidine derivative SKI-O-068 (IC₅₀ = 123 nM), a previously reported PIM-1 inhibitor [1].

PIM-1 kinase inhibition Oncology Enzymatic assay

Cytotoxicity Against MCF-7 Breast Cancer Cells: Comparison with Staurosporine

In an MTT cytotoxicity assay against MCF-7 breast adenocarcinoma cells, 4-(but-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine (compound 4) exhibited an IC₅₀ of 0.57 ± 0.14 μM, which represents an 11.9-fold greater cytotoxic potency compared to staurosporine (IC₅₀ = 6.76 ± 0.51 μM) tested under identical conditions [1]. Against HepG2 hepatocellular carcinoma cells, compound 4 showed an IC₅₀ of 1.13 ± 0.19 μM, a 4.5-fold improvement over staurosporine (IC₅₀ = 5.07 ± 0.36 μM) [1].

Cytotoxicity MCF-7 Breast cancer

Selectivity for Cancer Cells Over Normal Mammary Epithelial Cells

4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine (compound 4) demonstrated a pronounced selectivity window between cancerous and non-cancerous mammary epithelial cells [1]. Against MCF-7 breast cancer cells, the IC₅₀ was 0.57 μM, whereas against non-tumorigenic MCF-10A normal mammary epithelial cells, the IC₅₀ was 47.6 ± 3.1 μM, yielding a selectivity index (SI) of 83.5 [1]. This selectivity is notably superior to that of compound 10, which exhibited an MCF-7 IC₅₀ of 1.4 μM but was non-cytotoxic to MCF-10A cells (IC₅₀ ≥ 50 μM), suggesting a different selectivity mechanism and a narrower quantitative therapeutic window (SI ≈ 35.7) compared to compound 4 [1].

Cancer selectivity MCF-10A Therapeutic window

Apoptotic Induction Potency in MCF-7 Cells: Quantitative Apoptosis Fold-Increase

In a flow cytometric annexin V/PI staining assay, treatment of MCF-7 cells with compound 4 at its IC₅₀ concentration (0.57 μM, 48 h) resulted in 36.14% total apoptosis (14.03% late apoptosis + 22.11% early apoptosis), compared to only 0.62% total apoptosis in untreated control cells, representing a 58.29-fold increase in apoptotic cell death [1]. Compound 4 also induced G1-phase cell cycle arrest, increasing the G1 population from 48.37% (control) to 56.36% [1]. While direct comparator compound 10 was also evaluated for PIM-1 inhibition and cytotoxicity, its apoptotic induction was not quantified in the same study, making compound 4 the only analog within this series with fully characterized apoptotic mechanism data [1].

Apoptosis induction Flow cytometry Annexin V

Structural Differentiation: Pyrido[2,3-d] vs. Pyrido[3,4-d] Regioisomer Comparison

The pyrido[2,3-d]pyrimidine core of compound 4 is regioisomerically distinct from the pyrido[3,4-d]pyrimidine analog 4-(but-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine (CAS 2199104-69-1), which bears the identical but-2-yn-1-yloxy substituent but with a different annular nitrogen arrangement . In the pyrido[2,3-d] series, compound 4 demonstrated PIM-1 IC₅₀ values as low as 11.4 nM and MCF-7 cytotoxicity as low as 0.57 μM, whereas the pyrido[4,3-d]pyrimidine regioisomeric derivative SKI-O-068 exhibited a PIM-1 IC₅₀ of 123 nM, representing a 10.8-fold potency loss attributable to the regioisomeric shift [1][2]. No quantitative PIM-1 or cytotoxicity data are currently available in the peer-reviewed literature for the pyrido[3,4-d] regioisomer (CAS 2199104-69-1), making compound 4 the only regioisomer in this substitution pattern with validated biological activity and a defined mechanism of action .

Regioisomer Structural specificity Scaffold differentiation

ADME and Drug-Likeness Properties: In Silico Prediction Data for Compound 4

In silico ADME predictions reported in the 2024 study indicate that compound 4 complies with Lipinski's Rule of Five (molecular weight 199.21 g/mol, 0 hydrogen bond donors, 4 hydrogen bond acceptors, no violations), supporting its suitability as a drug-like lead molecule [1]. The predicted ADME properties include favorable gastrointestinal absorption and blood-brain barrier penetration potential. While these are in silico predictions and not experimental ADME measurements, they provide a baseline framework for comparing the developability profile of compound 4 against higher molecular weight pyrido[2,3-d]pyrimidine analogs that may carry liability flags [1]. Direct comparative experimental ADME data (e.g., microsomal stability, Caco-2 permeability) for compound 4 versus compound 10 are not currently available in the published literature.

ADME prediction Drug-likeness Physicochemical properties

Recommended Application Scenarios for 4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine Based on Quantitative Evidence


PIM-1 Kinase Inhibitor Screening and Biochemical Assay Development

With a confirmed PIM-1 IC₅₀ of 11.4 nM in the HTScan® enzymatic assay [1], 4-(but-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine serves as a validated positive control compound for PIM-1 kinase inhibitor screening campaigns. Its 10.8-fold potency advantage over the previously reported pyrido[4,3-d]pyrimidine inhibitor SKI-O-068 (IC₅₀ = 123 nM) [1] makes it suitable as a high-sensitivity reference standard in biochemical kinase assays, where detection of weak inhibitors requires a robust positive control with a well-characterized dose-response curve.

Cancer Cell Cytotoxicity and Selectivity Profiling in Breast Cancer Models

Compound 4's low-micromolar cytotoxicity against MCF-7 cells (IC₅₀ = 0.57 μM) and its 83.5-fold selectivity index over non-tumorigenic MCF-10A cells (IC₅₀ = 47.6 μM) [1] position it as a preferred tool compound for cancer-selective cytotoxicity studies. Researchers investigating PIM-1-dependent breast cancer cell lines can use compound 4 to benchmark the cancer-cell-specific cytotoxicity of novel analogs, with the MCF-10A selectivity data providing a built-in counterscreen for normal tissue toxicity assessment within a single experimental framework.

Apoptosis Mechanism Studies and Flow Cytometry-Based Pharmacodynamic Assays

The quantitative apoptosis induction data (36.14% total apoptosis at 0.57 μM, 58.29-fold increase over control) and G1-phase cell cycle arrest characterization (56.36% vs. 48.37% control) [1] make compound 4 the only analog in the 2024 pyrido[2,3-d]pyrimidine series with fully reported flow cytometric pharmacodynamic markers. This uniquely qualifies compound 4 for use in apoptosis mechanism-of-action studies, caspase activation profiling, and training datasets for phenotypic screening assays that require compounds with well-characterized cell death kinetics.

Medicinal Chemistry Lead Optimization and Structure-Activity Relationship (SAR) Benchmarking

As the most potent and selective compound within the Tantawy et al. 2024 pyrido[2,3-d]pyrimidine series [1], compound 4 functions as the benchmark lead for SAR expansion campaigns. Its well-defined structure (4-but-2-yn-1-yloxy substituent on the pyrido[2,3-d]pyrimidine core) and the availability of comparative data for compounds 6, 10, and 11 in the same publication provide medicinal chemists with a complete SAR dataset for rational analog design around the 4-position, enabling systematic exploration of alkynyloxy substituent effects on PIM-1 potency, cytotoxicity, and selectivity.

Quote Request

Request a Quote for 4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.